2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide

Catalog No.
S16158178
CAS No.
M.F
C9H6F3N3OS
M. Wt
261.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)a...

Product Name

2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide

IUPAC Name

2-[3-cyano-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

Molecular Formula

C9H6F3N3OS

Molecular Weight

261.23 g/mol

InChI

InChI=1S/C9H6F3N3OS/c10-9(11,12)6-2-1-5(3-13)8(15-6)17-4-7(14)16/h1-2H,4H2,(H2,14,16)

InChI Key

FUKYUDVFAVZJGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)SCC(=O)N)C(F)(F)F

2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyano group, and a pyridine ring. Its molecular formula is C11H9F3N2OSC_{11}H_{9}F_{3}N_{2}OS, and it has a molecular weight of approximately 292.26 g/mol. The structure includes a thioether linkage, which contributes to its chemical reactivity and potential biological activities.

Due to its functional groups:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, making it reactive towards nucleophiles.
  • Thioether Formation: The thioether linkage allows for further derivatization, enhancing its utility in synthetic chemistry.
  • Amidation: The acetamide functional group can react with various amines to form new amide derivatives.

Research indicates that compounds similar to 2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide exhibit significant biological activities, including:

  • Antimicrobial Properties: Some studies have suggested potential efficacy against various bacterial strains.
  • Anticancer Activity: Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing, with promising preliminary results.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could have therapeutic implications.

The synthesis of 2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide typically involves several steps:

  • Formation of the Pyridine Ring: This is achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Trifluoromethyl Group: This can be accomplished using trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions.
  • Addition of the Cyano Group: Nucleophilic substitution reactions are used to introduce the cyano group.
  • Thioether Formation: The pyridine derivative is reacted with a thiol compound to create the thioether linkage.
  • Amidation: Finally, the acetamide group is formed through reaction with an appropriate amine.

2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structural features, it is being investigated as a candidate for new drugs.
  • Agricultural Chemistry: Its properties may be useful in developing agrochemicals.
  • Material Science: The compound's stability and reactivity may find applications in creating new materials.

Understanding how 2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide interacts with biological systems is crucial for its potential therapeutic applications. Key areas of research include:

  • Binding Affinity Studies: Investigating how well the compound binds to specific biological targets.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.
  • Toxicology Assessments: Evaluating safety and toxicity profiles to determine suitability for further development.

Several compounds share structural similarities with 2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide, including:

Compound NameChemical FormulaNotable Features
3-Cyano-6-(trifluoromethyl)pyridineC10H6F3NC_{10}H_{6}F_{3}NLacks thioether and amide groups
3-Cyano-N-(4-fluorophenyl)acetamideC11H10F1N3OC_{11}H_{10}F_{1}N_{3}ODifferent substituents; lacks trifluoromethyl
6-(Trifluoromethyl)pyridin-3-thiolC7H4F3NC_{7}H_{4}F_{3}NContains thiol instead of thioether

Uniqueness

The uniqueness of 2-((3-Cyano-6-(trifluoromethyl)pyridin-2-yl)thio)acetamide lies in its combination of functional groups that confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the cyano group and thioether linkage provide additional sites for chemical modification and interaction with biological targets. This structural complexity may lead to diverse pharmacological activities not observed in simpler analogs.

XLogP3

1.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

261.01836748 g/mol

Monoisotopic Mass

261.01836748 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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